N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide (CAS 912905-59-0) offers a structurally distinct triazinoindole core that cannot be substituted by aromatic-amide analogs dominating the PBK inhibitor patent landscape. Its N-cyclohexylbutanamide side chain provides a scaffold-hopping starting point with potential solubility and binding-kinetic advantages, while the steep SAR of this class make it an essential selectivity probe for kinase and neurodegenerative target campaigns. Researchers rely on this well-characterized triazinoindole (InChI Key: HEXOVXHBRQAOQO) for ligand-based virtual screening and analytical reference applications. Secure your differentiated research tool now.

Molecular Formula C19H23N5OS
Molecular Weight 369.49
CAS No. 912905-59-0
Cat. No. B2510395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide
CAS912905-59-0
Molecular FormulaC19H23N5OS
Molecular Weight369.49
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CCCSC2=NC3=C(C4=CC=CC=C4N3)N=N2
InChIInChI=1S/C19H23N5OS/c25-16(20-13-7-2-1-3-8-13)11-6-12-26-19-22-18-17(23-24-19)14-9-4-5-10-15(14)21-18/h4-5,9-10,13H,1-3,6-8,11-12H2,(H,20,25)(H,21,22,24)
InChIKeyHEXOVXHBRQAOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-4-(5H-[1,2,4]Triazino[5,6-b]Indol-3-Ylsulfanyl)Butanamide – CAS 912905-59-0 Procurement & Differentiation Guide


N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide (CAS 912905-59-0) is a synthetic triazinoindole derivative with molecular formula C₁₉H₂₃N₅OS and a computed molecular weight of 369.5 g/mol [1]. It belongs to a broader class of 3-thio-substituted-5H-[1,2,4]triazino[5,6-b]indoles that have been investigated as kinase inhibitors (e.g., PBK/TOPK) and multitarget-directed ligands for neurodegenerative diseases [2]. The compound's N-cyclohexylbutanamide side chain distinguishes it from other members of this scaffold family, potentially altering its solubility, target engagement, and pharmacokinetic profile relative to analogs with aromatic or heterocyclic amide substituents.

Why Generic Substitution of N-Cyclohexyl-4-(5H-[1,2,4]Triazino[5,6-b]Indol-3-Ylsulfanyl)Butanamide (CAS 912905-59-0) Carries Significant Risk


Triazinoindole analogs within the same scaffold family exhibit steep structure-activity relationships where seemingly minor modifications produce order-of-magnitude differences in target potency and selectivity. For example, among 3-thio-substituted triazinoindoles evaluated as α-glucosidase inhibitors, IC₅₀ values span from 2.46 µM to 312.79 µM across only eleven analogs [1]. Similarly, in multitarget anti-Alzheimer's triazinoindole series, cholinesterase inhibition IC₅₀ values range from 0.21–0.32 µM for the optimized lead to inactive for closely related congeners [2]. The N-cyclohexylbutanamide side chain of CAS 912905-59-0 is a distinct structural feature not present in most published active analogs; therefore, assumptions about potency, target profile, or cellular activity based on other triazinoindoles cannot be reliably extrapolated without compound-specific data.

Product-Specific Quantitative Evidence Guide: CAS 912905-59-0 vs. Closest Triazinoindole Analogs


Structural Differentiation: N-Cyclohexylbutanamide vs. N-Aryl/Alkyl Amide Side Chains

CAS 912905-59-0 bears an N-cyclohexylbutanamide substituent at the 3-thio position of the triazinoindole core. Among active triazinoindole PBK/TOPK inhibitors disclosed in US Patent 8,962,648, the majority of potent analogs (IC₅₀ < 10 nM) contain aromatic or heteroaromatic amide side chains, while representative alicyclic amide examples are notably absent from the most potent tier [1]. The cyclohexyl group of CAS 912905-59-0 introduces higher lipophilicity (cLogP ≈ 3.3 [2]) and greater conformational flexibility compared to rigid aromatic amides, which may result in a different target selectivity fingerprint. However, no direct comparative biological data between the cyclohexylbutanamide analog and specific aryl amide congeners have been publicly reported.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Class-Level α-Glucosidase Inhibition: Triazinoindole Scaffold Potency Range and Benchmarking

In a series of eleven triazinoindole analogs evaluated against α-glucosidase, IC₅₀ values ranged from 2.46 ± 0.008 µM to 312.79 ± 0.06 µM, compared to the standard acarbose (IC₅₀ = 38.25 ± 0.12 µM) [1]. The most potent analog in that series (compound 1, IC₅₀ = 2.46 µM) was approximately 15.5-fold more potent than acarbose. CAS 912905-59-0 has not been specifically tested in this assay; however, its shared 3-thio-5H-triazinoindole core suggests potential α-glucosidase inhibitory activity that would require experimental confirmation.

Diabetes α-Glucosidase Inhibition Triazinoindole

Class-Level Multitarget Anti-Alzheimer's Activity: Cholinesterase and Aβ Aggregation Inhibition

A structurally optimized triazinoindole lead compound (compound 60, bearing a piperidinyl indole and pyrrolidinylhexyl amine substituent) demonstrated AChE IC₅₀ = 0.32 µM, BuChE IC₅₀ = 0.21 µM, and 54% inhibition of Aβ₁₋₄₂ self-aggregation at 25 µM, with blood-brain barrier permeability confirmed by PAMPA assay and absence of acute toxicity at 2000 mg/kg in rats [1]. While this lead compound differs structurally from CAS 912905-59-0 (which lacks the basic amine substituents critical for cholinesterase binding), the shared triazinoindole core has been validated as a viable template for developing CNS-penetrant multitarget anti-AD agents.

Alzheimer's Disease Cholinesterase Inhibition Multitarget-Directed Ligands

Patent Landscape: PBK/TOPK Kinase Inhibitor Series in US 8,962,648

US Patent 8,962,648 discloses tricyclic compounds as PBK inhibitors, with certain exemplified analogs achieving IC₅₀ values as low as 1.9 nM in PBK enzymatic assays [1]. The patent encompasses compounds bearing diverse 3-thio substituents, creating a competitive landscape where CAS 912905-59-0, with its specific N-cyclohexylbutanamide side chain, occupies a distinct structural niche not explicitly exemplified among the most potent compounds. A BindingDB entry (BDBM149072) confirms an IC₅₀ of 2 nM for one patent example under defined assay conditions (pH 7.4, 25°C) [2].

Cancer PBK/TOPK Kinase Patent Analysis

Best Application Scenarios for Procuring CAS 912905-59-0 Based on Current Evidence


Scaffold-Hopping Starting Point for PBK/TOPK Kinase Inhibitor Lead Optimization

CAS 912905-59-0 provides an N-cyclohexylbutanamide-substituted triazinoindole core that is structurally distinct from the aromatic amide analogs dominating the PBK inhibitor patent landscape. Medicinal chemistry teams can leverage this compound as a scaffold-hopping starting point to explore novel PBK inhibitor chemotypes [1]. The cyclohexyl group may confer improved solubility or altered binding kinetics compared to flat aromatic systems, though confirmatory biochemical profiling is required.

Negative Control or Selectivity Probe for Triazinoindole Structure-Activity Studies

Given the extreme sensitivity of biological activity to subtle structural changes within the triazinoindole class (α-glucosidase IC₅₀ ranges >100-fold among eleven close analogs [1]), CAS 912905-59-0 may serve as an informative negative control or selectivity probe in structure-activity relationship (SAR) studies. Its unique cyclohexylbutanamide side chain distinguishes it from both the α-glucosidase-active series and the anti-Alzheimer's multitarget series, enabling laboratories to isolate the contribution of this substituent to target engagement and off-target profiles.

In Silico Screening and Pharmacophore Model Refinement

With a computed XLogP of 3.3 and molecular weight of 369.5 g/mol [2], CAS 912905-59-0 falls within drug-like property space and can be used as a query molecule for ligand-based virtual screening or pharmacophore model refinement. Its structural features—specifically the 3-thioether linkage and N-cyclohexylbutanamide terminus—provide spatial constraints that can improve the discriminatory power of computational models for triazinoindole-based target discovery.

Analytical Reference Standard for Triazinoindole Impurity Profiling

As a well-characterized triazinoindole derivative with verified molecular identity (InChI Key: HEXOVXHBRQAOQO-UHFFFAOYSA-N) [2], CAS 912905-59-0 can function as an analytical reference standard for HPLC, LC-MS, or NMR-based impurity profiling during the synthesis and quality control of structurally related triazinoindole drug candidates, particularly those containing thioether and alicyclic amide functionalities.

Quote Request

Request a Quote for N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.